2-Allyl-5-chloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. The presence of both allyl and chloro substituents enhances its potential for various applications, particularly in pharmaceuticals.
The compound can be classified under benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 2-Allyl-5-chloro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other reactive intermediates to introduce the allyl and chloro groups .
The synthesis of 2-Allyl-5-chloro-1H-benzo[d]imidazole can be achieved through several methods:
The typical reaction conditions include:
The molecular formula for 2-Allyl-5-chloro-1H-benzo[d]imidazole is . The structure features:
2-Allyl-5-chloro-1H-benzo[d]imidazole can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-Allyl-5-chloro-1H-benzo[d]imidazole often involves interaction with biological targets such as enzymes or receptors. For instance:
2-Allyl-5-chloro-1H-benzo[d]imidazole has several potential applications:
The ongoing research into this compound's analogs continues to reveal new therapeutic potentials, making it a valuable candidate for further exploration in drug development .
The compound 2-Allyl-5-chloro-1H-benzo[d]imidazole has the systematic IUPAC name 5-chloro-2-(prop-2-en-1-yl)-1H-benzo[d]imidazole. Its molecular formula is C₁₀H₉ClN₂, with a molecular weight of 192.65 g/mol, as confirmed by PubChem (CID 45078575) [1]. The structure consists of a benzimidazole core (a fused benzene and imidazole ring) with two key substituents: a chlorine atom at the 5-position of the benzene ring and an allyl group (–CH₂CH=CH₂) at the 2-position of the imidazole ring.
Table 1: Identifier Summary
Property | Value |
---|---|
IUPAC Name | 5-Chloro-2-(prop-2-en-1-yl)-1H-benzo[d]imidazole |
Molecular Formula | C₁₀H₉ClN₂ |
CAS Registry Number | Not assigned in sources |
SMILES | ClC1=CC=C2N=C(NC2=C1)CC=C |
The benzimidazole scaffold is privileged in medicinal chemistry due to its versatility in drug design. 2-Allyl-5-chloro-1H-benzo[d]imidazole differentiates from other derivatives via its allyl group at C2 and chlorine at C5. For comparison:
Table 2: Structural Comparison of Key Benzimidazole Derivatives
Compound | C2 Substituent | C5 Substituent | Biological Relevance |
---|---|---|---|
2-Allyl-5-chloro-1H-benzo[d]imidazole | Allyl (–CH₂CH=CH₂) | Chloro | Synthetic intermediate |
5-Chloro-1H-benzimidazole-2-thiol [6] | –SH | Chloro | Nucleophilic reactivity |
6-Chloro-1H-benzimidazole-2-carboxylic acid [5] | –COOH | Chloro | Metal coordination |
Diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate [3] | –CH₂COOEt | H (with N1/N3 modifications) | Anticancer (HCT-116/HeLa cells) |
The 1H-benzimidazole core exhibits prototropic tautomerism, where the hydrogen atom at N1 can migrate to N3, generating two equivalent tautomers. This equilibrium is rapid and solvent-dependent, with both forms contributing to resonance stabilization [5] [10]. Key features include:
Tautomeric Equilibrium:
Tautomer A (N1–H) ⇌ Tautomer B (N3–H)
Both tautomers are symmetric and energetically degenerate, as confirmed by density functional theory (DFT) studies on analogous structures [7].
While direct crystallographic data for 2-Allyl-5-chloro-1H-benzo[d]imidazole is absent in the provided sources, studies on closely related compounds reveal key conformational trends:
Table 3: Crystallographic Parameters for Analogous Compounds
Parameter | 5-Chloro-1H-benzimidazole-2-thiol [6] | Thiohydantoin-Benzimidazole Hybrid [7] |
---|---|---|
Crystal System | Monoclinic | Monoclinic |
Space Group | P21/n | P21/c |
Bond Lengths (Å) | C2–S: 1.68; C5–Cl: 1.73 | C2–N: 1.32; N1–H: 1.01 |
Dihedral Angle (°) | Imidazole/Benzene: 1.2 | Allyl/Imidazole: 8.5 |
H-Bonding | N1–H⋯S (2.89 Å) | N–H⋯O (2.85 Å) |
DFT calculations (B3LYP/6-311G**) on similar molecules predict the lowest-energy conformation for 2-Allyl-5-chloro-1H-benzo[d]imidazole has the allyl group perpendicular to the imidazole plane to avoid steric clash with H4 [7].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: